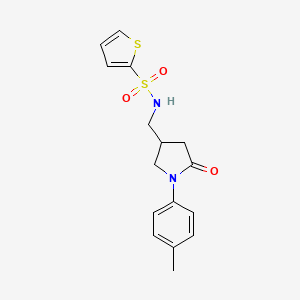![molecular formula C15H13NO5 B2616948 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde CAS No. 140404-83-7](/img/structure/B2616948.png)
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde, also known as NPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neurotransmission in the brain.
Mécanisme D'action
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde acts as a selective antagonist of mGluR5 by binding to the allosteric site of the receptor, which is located outside of the neurotransmitter binding site. This binding prevents the activation of the receptor and inhibits its downstream signaling pathways, leading to a decrease in synaptic plasticity and neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce cocaine self-administration and reinstatement, suggesting that mGluR5 antagonists may have potential therapeutic effects in addiction. This compound has also been shown to improve social interaction deficits in a mouse model of autism spectrum disorders, indicating that mGluR5 antagonists may have potential therapeutic effects in this disorder as well.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde in lab experiments is its high selectivity for mGluR5, which allows for more specific and targeted investigations. However, one limitation is that this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde and mGluR5 antagonists. One direction is to investigate the potential therapeutic effects of mGluR5 antagonists in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical settings. Additionally, further research is needed to fully understand the mechanisms underlying the effects of mGluR5 antagonists and their potential side effects.
Méthodes De Synthèse
The synthesis of 4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde involves the reaction of 4-(2-bromoethoxy)benzaldehyde with 4-nitrophenol in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
4-[2-(4-Nitrophenoxy)ethoxy]benzaldehyde has been widely used in scientific research to study the role of mGluR5 in various neurological disorders, such as autism spectrum disorders, addiction, and schizophrenia. This compound has also been used to investigate the potential therapeutic effects of mGluR5 antagonists in these disorders.
Propriétés
IUPAC Name |
4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-11-12-1-5-14(6-2-12)20-9-10-21-15-7-3-13(4-8-15)16(18)19/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDZWENZYDYNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667953 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2616866.png)




![ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2616876.png)

![2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2616879.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616880.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2616881.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2616882.png)

![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)
